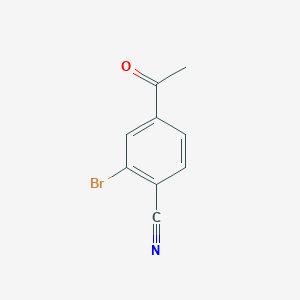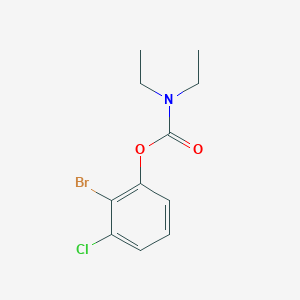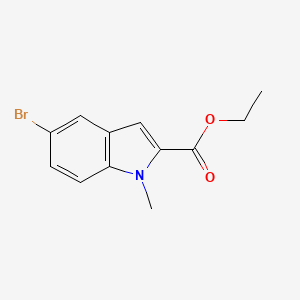
4-Acetyl-2-bromobenzonitrile
Overview
Description
4-Acetyl-2-bromobenzonitrile is a chemical compound with the molecular formula C₇H₄BrN . It is also known by other names, including p-Bromobenzonitrile and 1-Bromo-4-cyanobenzene . The compound consists of a benzene ring substituted with a cyano group (CN) and a bromine atom (Br) at different positions. Its IUPAC Standard InChI is InChI=1S/C7H4BrN/c8-7-3-1-6(5-9)2-4-7/h1-4H .
Scientific Research Applications
Herbicide Resistance in Plants
4-Acetyl-2-bromobenzonitrile, closely related to bromoxynil, has applications in developing herbicide resistance in plants. A study by Stalker, McBride, and Malyj (1988) demonstrated the use of a gene from the soil bacterium Klebsiella ozaenae to confer resistance to bromoxynil in transgenic tobacco plants. This approach utilizes a specific nitrilase that converts bromoxynil to its primary metabolite, thereby detoxifying it and providing herbicide resistance (Stalker, McBride, & Malyj, 1988).
Spectroscopic Investigations
Spectroscopic properties of compounds similar to 4-Acetyl-2-bromobenzonitrile, like 4-Bromo-3-methylbenzonitrile, have been studied for understanding their electronic structure. Shajikumar and Raman (2018) investigated 4-Bromo-3-methylbenzonitrile using Density Functional Theory (DFT), highlighting its vibrational frequencies and molecular geometry (Shajikumar & Raman, 2018).
Synthesis of Biologically Active Compounds
The compound is also important in the synthesis of various biologically active compounds. Wang et al. (2016) demonstrated the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide from 4-hydroxybenzonitrile, which is a key intermediate in the production of febuxostat, a gout medication (Wang et al., 2016).
Plastic Deformability in Crystal Structure
4-Bromobenzonitrile, a closely related compound, has been studied for its unique crystal properties. Alimi et al. (2018) found that 4-Bromobenzonitrile crystals display highly flexible plastic bending, a rare occurrence in small organic molecules, which could have implications in materials science (Alimi, Lama, Smith, & Barbour, 2018).
Bromodomain Ligand Development
Another potential application is in the development of bromodomain ligands. Hewings et al. (2011) identified the 3,5-dimethylisoxazole moiety as a novel acetyl-lysine bioisostere, which could be used for displacing acetylated histone-mimicking peptides from bromodomains. This discovery is significant in the context of epigenetic regulation and the development of new pharmaceuticals (Hewings et al., 2011).
properties
IUPAC Name |
4-acetyl-2-bromobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c1-6(12)7-2-3-8(5-11)9(10)4-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSQFNDEGYBDJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70537752 | |
| Record name | 4-Acetyl-2-bromobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70537752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-2-bromobenzonitrile | |
CAS RN |
93273-63-3 | |
| Record name | 4-Acetyl-2-bromobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70537752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B1600572.png)


![Tert-butyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate](/img/structure/B1600576.png)
![2-Propenoic acid, [4-(hydroxymethyl)cyclohexyl]methyl ester](/img/structure/B1600577.png)







![4-[3-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1600592.png)